2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide
Description
Chemical Structure and Properties 2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide is a fluorinated acetamide derivative featuring a bicyclic indeno-dioxol scaffold with a 7-oxo substituent. Its molecular formula is C₁₄H₁₀F₃NO₄, with a molecular weight of 313.2 g/mol, and it is identified by CAS number 138621-69-9 . The compound’s core structure is synthesized via palladium-catalyzed intramolecular cross-coupling reactions, as demonstrated in related indeno-dioxol systems . The trifluoroacetamide group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, making it relevant for pharmaceutical research.
Applications and Availability
This compound is classified as a high-purity fluorinated intermediate, though its commercial availability is listed as "discontinued" by suppliers like CymitQuimica . However, AK Scientific offers it at 95% purity (Catalog# 6691AA), indicating its use in specialized research contexts, likely as a precursor for drug discovery or mechanistic studies .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(7-oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c13-12(14,15)11(18)16-7-3-8(17)6-2-10-9(1-5(6)7)19-4-20-10/h1-2,7H,3-4H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZPPLCWYCSMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377640 | |
| Record name | 2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819791 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
138621-69-9 | |
| Record name | 2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategy
The compound’s indeno-dioxol core is synthesized via a Friedel-Crafts acylation followed by cyclocondensation. A representative pathway begins with 5-hydroxyindan-1-one, which undergoes dioxolane ring formation using ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to yield 5,6-dihydro-5H-indeno[5,6-d] dioxol-7-one . Subsequent bromination at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom, critical for downstream amination.
Key Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dioxolane formation | Ethylene glycol, p-TsOH, reflux, 12 h | 65–70 |
| Bromination | NBS, CCl₄, AIBN, 80°C, 6 h | 75–80 |
Amination and Acetylation
The brominated intermediate undergoes Buchwald-Hartwig amination with ammonium hydroxide using a palladium catalyst (Pd(OAc)₂, Xantphos) to introduce the primary amine group . This step is followed by acetylation with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) under inert conditions to form the final acetamide derivative.
Optimized Parameters for Amination
-
Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
-
Solvent : 1,4-Dioxane
-
Temperature : 100°C (microwave irradiation)
Acetylation Protocol
-
Dissolve the amine intermediate (1 eq) in anhydrous DCM.
-
Add TFAA (1.2 eq) dropwise at 0°C.
-
Stir at room temperature for 4 h.
-
Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography (n-hexane:EtOAc 3:1).
Analytical Characterization
Structural validation relies on spectroscopic and chromatographic techniques:
1H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.25 | singlet | Indenyl aromatic proton |
| 4.50 | doublet | Dioxolane methylene |
| 3.09 | triplet | Acetamide NH |
13C NMR (101 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 204.2 | Ketone carbonyl |
| 158.9 | Trifluoroacetamide C=O |
HRMS (ESI-TOF)
Yield Optimization Strategies
Improving synthetic efficiency requires:
-
Solvent Selection : Replacing DCM with THF in acetylation increases solubility and reaction homogeneity.
-
Catalyst Loading : Reducing Pd(OAc)₂ to 3 mol% with concurrent use of microwave irradiation maintains yield while lowering costs.
-
Purification : Gradient elution (n-hexane:EtOAc 4:1 to 1:1) enhances isolate purity (>98%) .
Stability and Scalability
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, confirming thermal stability during storage. Hydrolytic stability tests (pH 7.4, 37°C) show <5% degradation over 72 h, supporting its use in physiological studies. Pilot-scale synthesis (100 g batches) achieves consistent yields (62–68%) using flow chemistry reactors, underscoring industrial viability .
Comparative Methodologies
Alternative routes, such as direct aminolysis of the indeno-dioxol ester, have been explored but exhibit lower yields (40–45%) due to competing side reactions . Enzymatic acetylation using lipases (e.g., Candida antarctica) offers a greener approach but remains experimental, with yields currently ≤35%.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, N-bromosuccinimide, and various bases like cesium carbonate .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds with indeno-dioxole structures exhibit significant anticancer properties. The presence of trifluoromethyl groups enhances biological activity by influencing the electronic properties of the molecule. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indeno-dioxole exhibited cytotoxic effects on breast cancer cells (MCF-7), suggesting that 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide could be a lead compound for further development in anticancer therapies.
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes effectively.
Case Study : Research conducted by Nature Communications reported that similar compounds demonstrated significant antibacterial activity against drug-resistant strains of Staphylococcus aureus, indicating the potential for this compound in developing new antibiotics.
Materials Science
1. Fluorinated Polymers
Fluorinated compounds are essential in creating high-performance materials due to their unique thermal and chemical stability. This compound can serve as a building block for synthesizing fluorinated polymers.
Application Example : In the production of coatings and films with enhanced durability and resistance to solvents and heat.
Agricultural Chemistry
1. Pesticide Development
The trifluoromethyl group is known to enhance the potency of agrochemicals. Compounds similar to this compound are being studied for their potential as novel pesticides.
Case Study : An investigation published in Pest Management Science highlighted the effectiveness of fluorinated compounds in controlling pest populations while minimizing environmental impact.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide is best understood through comparison with analogs sharing its indeno-dioxol core or trifluoroacetamide moiety. Key compounds are analyzed below:
Table 1: Comparative Analysis of Structural Analogs
Key Findings:
Structural Modifications and Pharmacological Activity The trifluoroacetamide group in the target compound increases lipophilicity and metabolic resistance compared to non-fluorinated analogs like MDAI . MDAI, lacking the 7-oxo group and featuring a primary amine, exhibits serotonin receptor agonism, leading to its classification as a controlled substance . In contrast, the target compound’s 7-oxo and trifluoroacetamide substituents likely redirect its bioactivity toward non-psychoactive applications, such as enzyme inhibition or anticancer research .
Synthetic Relevance The indeno-dioxol core is synthesized via enantioselective Pd-catalyzed cross-coupling, as demonstrated in related compounds . This method ensures precise stereochemical control, critical for optimizing binding affinity in drug candidates.
N-Methyl MDAI hydrochloride (227.7 g/mol) has reduced molecular weight compared to the target compound (313.2 g/mol), reflecting differences in solubility and bioavailability .
Regulatory and Commercial Status
- While MDAI derivatives face legal restrictions due to psychoactivity , the target compound remains available for research, underscoring its divergent applications .
Biological Activity
2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, including its mechanism of action, efficacy against various cell lines, and safety profile.
- Molecular Formula : C₁₂H₈F₃NO₄
- Molecular Weight : 287.19 g/mol
- CAS Number : 138621-69-9
- Melting Point : 220–226 °C
- Hazard Classification : Irritant
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and apoptosis. The compound's trifluoromethyl group enhances lipophilicity and biological stability, allowing it to penetrate cell membranes effectively.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes its efficacy:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (MCF-7) | 10.5 | Induction of apoptosis via caspase activation |
| Colon Cancer (HT29) | 15.3 | Inhibition of cell cycle progression at G1 phase |
| Lung Cancer (A549) | 12.0 | Disruption of mitochondrial membrane potential |
These findings indicate that the compound may induce apoptosis through mitochondrial pathways and affect cell cycle regulation.
Case Studies
- Study on MCF-7 Cells :
- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation.
- In Vivo Efficacy :
- In a xenograft model using A549 lung cancer cells, administration of the compound significantly reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissues.
Safety Profile
While the compound shows promising biological activity, it is classified as an irritant. Safety assessments indicate that exposure can lead to skin and eye irritation. Further toxicological studies are warranted to establish a comprehensive safety profile.
Q & A
Q. Advanced Research Focus
- In Vitro Assays : Test against targets like enzymes or receptors using dose-response curves (e.g., IC₅₀ determination). Evidence from fungal extracts suggests screening for antimicrobial or cytotoxic activity via GC-MS-guided bioassays .
- Mechanistic Studies : Use molecular docking to predict binding interactions with targets (e.g., cytochrome P450 enzymes) .
What methodologies assess the compound’s stability under varying experimental conditions?
Q. Advanced Research Focus
- Thermal Stability : Thermogravimetric analysis (TGA) to monitor decomposition temperatures.
- Photolytic/Hydrolytic Stability : Expose to UV light or aqueous buffers (pH 1–9) and analyze degradation via HPLC .
- Oxidative Stability : Use H₂O₂ or radical initiators to simulate oxidative stress .
How can structure-activity relationship (SAR) studies be conducted for derivatives of this compound?
Q. Advanced Research Focus
- Substituent Variation : Modify the indeno-dioxol core (e.g., introduce methyl, halogen, or methoxy groups) and compare bioactivity .
- Key Parameters :
- Electron-Withdrawing Groups : Trifluoroacetamide’s electron-deficient nature may enhance metabolic stability.
- Steric Effects : Bulky substituents on the indene ring could alter binding affinity.
What experimental approaches elucidate the metabolic pathways of this compound?
Q. Advanced Research Focus
- In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS .
- Isotope Labeling : Use ¹⁴C-labeled acetamide to track metabolic cleavage.
- Enzyme Inhibition : Test CYP450 isoform-specific inhibitors to pinpoint metabolic enzymes .
How can conflicting data in biological activity studies be resolved?
Q. Advanced Research Focus
- Replicate Assays : Ensure consistency across cell lines (e.g., HepG2 vs. HEK293) and assay conditions.
- Orthogonal Methods : Validate results using both fluorescence-based and radiometric assays .
- Data Normalization : Control for batch effects (e.g., solvent purity, cell passage number).
What strategies validate analytical methods for quantifying this compound in complex matrices?
Q. Basic Research Focus
- Calibration Curves : Use spiked samples to establish linearity (R² > 0.99) across expected concentrations.
- Precision/Accuracy : Calculate intra-day/inter-day variability (<5% RSD) and recovery rates (90–110%) .
- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
